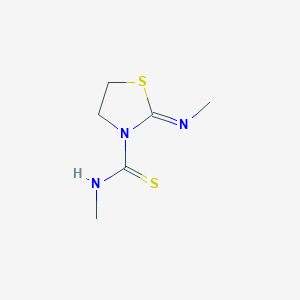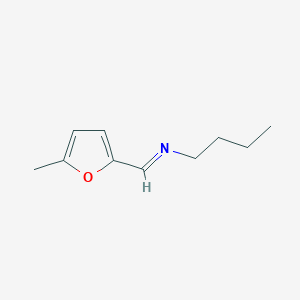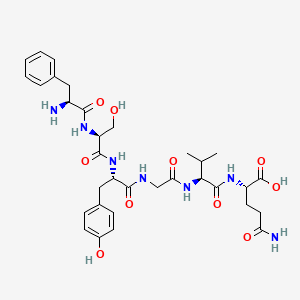
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- is a chemical compound with the molecular formula C6H11N3S2 . It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- involves several steps. One common method includes the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the thiazolidine ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.
Medicine: Research has shown that thiazolidine derivatives have potential therapeutic applications in treating diseases such as diabetes, cancer, and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- can be compared with other thiazolidine derivatives, such as:
3-Thiazolidinecarboxylic acid: Known for its use in the synthesis of peptides and as a chiral auxiliary in asymmetric synthesis.
2-Thiazolidinethione: Exhibits antifungal and antibacterial properties and is used in the development of pharmaceuticals.
4-Thiazolidinone: Has shown potential as an anticancer agent and is used in medicinal chemistry research.
The uniqueness of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
188643-07-4 |
|---|---|
Fórmula molecular |
C6H11N3S2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
N-methyl-2-methylimino-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C6H11N3S2/c1-7-5(10)9-3-4-11-6(9)8-2/h3-4H2,1-2H3,(H,7,10) |
Clave InChI |
QSAGVEUABFQLIH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N1CCSC1=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)

![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)


![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)

